N-(Adamantan-1-ylmethyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazoline-10-carboxamide
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Overview
Description
N-(Adamantan-1-ylmethyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazoline-10-carboxamide is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a chloro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-ylmethyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazoline-10-carboxamide typically involves multiple steps:
Formation of the Adamantane Moiety: The adamantane structure is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Chloro and Trifluoromethyl Groups: These groups are introduced via electrophilic aromatic substitution reactions. Common reagents include chlorinating agents like thionyl chloride and trifluoromethylating agents such as trifluoromethyl iodide.
Construction of the Pyrazoloquinazoline Core: This involves the condensation of appropriate precursors under acidic or basic conditions, followed by cyclization to form the fused ring system.
Final Coupling Reaction: The adamantane moiety is coupled with the pyrazoloquinazoline core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-ylmethyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazoline-10-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce hydroxyl groups, potentially altering the compound’s solubility and reactivity.
Reduction: The chloro group can be reduced to a hydrogen atom, which may affect the compound’s electronic properties.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Hydroxylated derivatives of the adamantane moiety.
Reduction: Dechlorinated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of adamantane-containing molecules in various chemical reactions.
Biology
In biological research, N-(Adamantan-1-ylmethyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazoline-10-carboxamide is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules in unique ways, making it a candidate for drug development.
Medicine
Medically, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(Adamantan-1-ylmethyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazoline-10-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid, bulky structure that can enhance binding affinity, while the chloro and trifluoromethyl groups can modulate electronic properties and improve metabolic stability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: Another adamantane-containing compound with similar structural features.
N-(Adamantan-1-yl)-1-(pentyl)-1H-indazole-3-carboxamide: Differing by the presence of a pentyl chain instead of a cyclohexylmethyl group.
N-(Adamantan-1-yl)-1-(methyl)-1H-indazole-3-carboxamide: Featuring a simpler methyl group.
Uniqueness
N-(Adamantan-1-ylmethyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazoline-10-carboxamide is unique due to its combination of an adamantane moiety with a pyrazoloquinazoline core, along with the presence of both chloro and trifluoromethyl groups
Properties
Molecular Formula |
C27H26ClF3N4O |
---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-15-chloro-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide |
InChI |
InChI=1S/C27H26ClF3N4O/c28-20-22(25(36)32-13-26-10-14-7-15(11-26)9-16(8-14)12-26)34-35-23(27(29,30)31)19-6-5-17-3-1-2-4-18(17)21(19)33-24(20)35/h1-4,14-16H,5-13H2,(H,32,36) |
InChI Key |
ANQUYXPPWOVXIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N3C(=C(C(=N3)C(=O)NCC45CC6CC(C4)CC(C6)C5)Cl)N=C2C7=CC=CC=C71)C(F)(F)F |
Origin of Product |
United States |
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